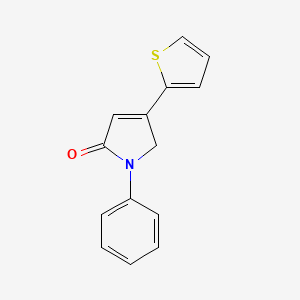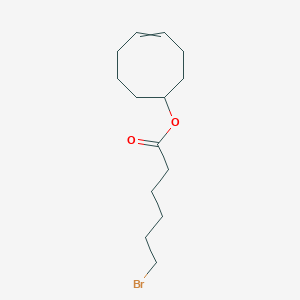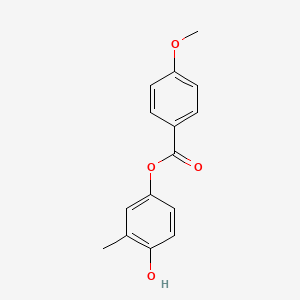![molecular formula C21H25NO4 B12544557 Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate CAS No. 142259-81-2](/img/structure/B12544557.png)
Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate is a chemical compound with the molecular formula C21H23NO4 and a molecular weight of 355.4283 daltons . This compound is characterized by the presence of a nitrophenyl group attached to a heptanoate ester, making it a unique entity in the realm of organic chemistry.
Vorbereitungsmethoden
The synthesis of Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate typically involves a multi-step process. One common method includes the esterification of 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoic acid with methanol in the presence of an acid catalyst . The reaction conditions often require refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate can be compared with similar compounds such as:
Methyl 4-(4-nitrophenyl)butanoate: This compound has a shorter carbon chain but shares the nitrophenyl group.
Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate: This compound has a more complex structure but also contains a nitrophenyl group.
The uniqueness of this compound lies in its specific ester and nitrophenyl configuration, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
142259-81-2 |
|---|---|
Molekularformel |
C21H25NO4 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
methyl 7-[4-[(4-nitrophenyl)methyl]phenyl]heptanoate |
InChI |
InChI=1S/C21H25NO4/c1-26-21(23)7-5-3-2-4-6-17-8-10-18(11-9-17)16-19-12-14-20(15-13-19)22(24)25/h8-15H,2-7,16H2,1H3 |
InChI-Schlüssel |
BQGZBWQQYXRMQL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCC1=CC=C(C=C1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12544477.png)
![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)

![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)



![4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12544505.png)

![[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]](/img/structure/B12544523.png)
![1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B12544527.png)

![4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile](/img/structure/B12544559.png)

